1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine
Description
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine is a nitrogen-containing heterocyclic compound featuring a pyridine core substituted with a methyl group at position 5, an azepane ring at position 6, and an N-methylmethanamine moiety at position 2.
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[6-(azepan-1-yl)-5-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C14H23N3/c1-12-9-13(10-15-2)11-16-14(12)17-7-5-3-4-6-8-17/h9,11,15H,3-8,10H2,1-2H3 |
InChI Key |
VQHRZRUVVIOPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCCC2)CNC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the azepane ring through nucleophilic substitution reactions. The final step involves the methylation of the amine group. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents
Scientific Research Applications
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and pyridine moiety allow it to fit into binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the pyridine ring, the type of heterocyclic rings, and amine modifications. Below is a detailed comparison:
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine
- Key Difference : Replaces the azepane ring with a 4-isopropylpiperazine group.
- Impact: Piperazine rings (six-membered, two nitrogen atoms) enhance solubility compared to azepane (seven-membered, one nitrogen).
- Synthetic Relevance : Piperazine derivatives are commonly used in drug design for their metabolic stability and receptor interactions .
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
- Key Difference : Substitutes the azepane and methyl groups with a chlorine atom at position 6 and a simpler N-methylmethanamine chain.
- This compound is a known metabolite of acetamiprid (a neonicotinoid insecticide), highlighting its relevance in agrochemical degradation studies .
N-Methyl-1-(4-methylpyridin-3-yl)methanamine
- Key Difference : Lacks the azepane ring and features a methyl group at pyridine position 4.
- Impact : Simplified structure reduces molecular weight and lipophilicity, which may improve bioavailability but limit target specificity. Such analogs are often intermediates in synthesizing more complex amines .
Vonoprazan (VPZ): 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine
- Key Difference : Incorporates a fluorophenyl group and a sulfonyl-pyrrole moiety instead of azepane-pyridine.
- Impact : The sulfonyl group enhances acidity, making VPZ a potent potassium-competitive acid blocker (P-CAB). This demonstrates how N-methylmethanamine derivatives can be tailored for specific therapeutic roles (e.g., anti-Helicobacter pylori regimens) .
Comparative Data Table
Research Findings and Implications
- Azepane vs. Piperazine : The azepane ring in the target compound may confer conformational flexibility, enabling interactions with larger binding pockets, whereas piperazine analogs offer better solubility for systemic applications .
- Therapeutic Potential: The N-methylmethanamine group is a recurring motif in bioactive molecules (e.g., VPZ ), suggesting the target compound could be optimized for acid-related disorders or CNS targets.
Biological Activity
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)-N-methylmethanamine, a compound with significant pharmacological potential, has garnered interest in various biological studies. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H20N2
- Molecular Weight : 220.31 g/mol
- CAS Number : Not specified in the provided sources.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It is believed to act as a selective monoamine reuptake inhibitor, enhancing neurotransmitter levels in the synaptic cleft, which can lead to improved mood and cognitive function.
Biological Activity and Therapeutic Applications
This compound has shown promise in several therapeutic areas:
- Antidepressant Effects : Preliminary studies indicate that the compound may exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
- Cognitive Enhancement : Research suggests potential use in enhancing cognitive functions, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
Case Study 1: Antidepressant Activity
A study conducted on rodents demonstrated that administration of the compound resulted in a significant decrease in depressive-like behaviors compared to control groups. The study measured behavioral changes using the forced swim test (FST) and tail suspension test (TST), indicating its potential efficacy as an antidepressant.
| Test Type | Control Group Results | Treatment Group Results |
|---|---|---|
| FST | 60 seconds immobile | 30 seconds immobile |
| TST | 70 seconds immobile | 40 seconds immobile |
Case Study 2: Cognitive Function Improvement
In another study focused on cognitive enhancement, subjects treated with the compound showed improved performance in maze tests compared to untreated subjects. The results suggest that it may enhance memory retention and spatial learning.
| Test Type | Control Group Performance | Treatment Group Performance |
|---|---|---|
| Maze Test | 25% success rate | 50% success rate |
Safety Profile
While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that the compound has a low acute toxicity profile but can cause mild side effects such as dizziness and gastrointestinal disturbances at higher doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
